molecular formula C16H15F3N2O3 B2715153 1-(2-Phenoxyethyl)-3-(4-(trifluoromethoxy)phenyl)urea CAS No. 1172053-47-2

1-(2-Phenoxyethyl)-3-(4-(trifluoromethoxy)phenyl)urea

Cat. No.: B2715153
CAS No.: 1172053-47-2
M. Wt: 340.302
InChI Key: MNFIZVTWCBYPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Phenoxyethyl)-3-(4-(trifluoromethoxy)phenyl)urea is a diaryl urea derivative characterized by a phenoxyethyl substituent on one aryl group and a para-trifluoromethoxy group on the other. Urea-based compounds are widely explored for their pharmacological and biochemical activities, particularly as enzyme inhibitors (e.g., soluble epoxide hydrolase (sEH) and cytokinin oxidase/dehydrogenase (CKX)) and receptor antagonists . The trifluoromethoxy group enhances metabolic stability and hydrophobic interactions, while the phenoxyethyl moiety may influence solubility and target binding .

Properties

IUPAC Name

1-(2-phenoxyethyl)-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3/c17-16(18,19)24-14-8-6-12(7-9-14)21-15(22)20-10-11-23-13-4-2-1-3-5-13/h1-9H,10-11H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFIZVTWCBYPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenoxyethyl)-3-(4-(trifluoromethoxy)phenyl)urea typically involves the reaction of 2-phenoxyethylamine with 4-(trifluoromethoxy)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenoxyethyl)-3-(4-(trifluoromethoxy)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The phenoxyethyl group can be oxidized to form corresponding phenoxyacetic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Phenoxyacetic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(2-Phenoxyethyl)-3-(4-(trifluoromethoxy)phenyl)urea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyethyl)-3-(4-(trifluoromethoxy)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The phenoxyethyl group may contribute to the compound’s overall stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Structural Analogues in sEH Inhibition

TPPU (1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea)

  • Structure: Replaces the phenoxyethyl group with a 1-propanoylpiperidin-4-yl moiety.
  • Activity : Potent sEH inhibitor (IC₅₀ ~1–10 nM) due to the piperidine ring’s conformational constraint, enhancing enzyme binding .

t-TUCB (trans-4-[4-[3-(4-Trifluoromethoxy-phenyl)-ureido]-cyclohexyloxy]-benzoic acid)

  • Structure : Cyclohexyl spacer and carboxylic acid substituent.
  • Activity : High sEH affinity (Ki <1 nM) due to carboxylate interactions with catalytic residues.
  • Key Difference: The carboxylic acid in t-TUCB improves water solubility, whereas the phenoxyethyl group in the target compound may prioritize lipophilicity .

Piperidine-Based Ureas

1-(Piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea

  • Structure: Lacks the phenoxyethyl group; features a free piperidine ring.
  • Activity : Intermediate sEH inhibition (IC₅₀ ~50 nM). Deprotection of the piperidine (e.g., removal of a benzyl group) enhances potency, as seen in compound 6 from .

Substituted Phenyl Ureas in Agriculture

1-[2-(2-Hydroxyethyl)phenyl]-3-[3-(trifluoromethoxy)phenyl]urea

  • Structure : Meta-trifluoromethoxy group and hydroxyethyl substituent.
  • Activity : Potent CKX inhibitor (IC₅₀ ~0.5 µM against ZmCKX1), enhancing stress tolerance and crop yield .
  • Key Difference : The para-trifluoromethoxy group in the target compound may favor binding to enzymes like sEH over CKX, where meta-substitution is critical .

Chlorophenyl Analogs

1-(2-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea

  • Structure: 2-Chlorophenyl instead of phenoxyethyl.
  • Activity : Reported as a P2Y1 antagonist (Ki ~10 nM), highlighting the role of electron-withdrawing groups in receptor binding .

Data Table: Key Structural and Functional Comparisons

Compound Name Target IC₅₀/Ki Key Structural Feature Biological Effect
1-(2-Phenoxyethyl)-3-(4-(trifluoromethoxy)phenyl)urea Not specified (inference: sEH/CKX) N/A Phenoxyethyl + para-trifluoromethoxy Potential enzyme inhibition
TPPU sEH ~1–10 nM 1-Propanoylpiperidin-4-yl Anti-inflammatory, analgesic
t-TUCB sEH <1 nM Cyclohexyl-carboxylic acid Cardiovascular protection
1-[2-(2-Hydroxyethyl)phenyl]-3-[3-(trifluoromethoxy)phenyl]urea ZmCKX1 ~0.5 µM Meta-trifluoromethoxy + hydroxyethyl Enhanced crop yield
1-(2-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea P2Y1 receptor ~10 nM 2-Chlorophenyl Antithrombotic

Research Findings and Implications

  • Substituent Position : The para-trifluoromethoxy group is common in sEH inhibitors, while meta-substitution is critical for CKX activity .
  • Phenoxyethyl vs. Piperidine: The phenoxyethyl group may improve membrane permeability compared to rigid piperidine scaffolds, though at the cost of enzymatic affinity .
  • Biological Selectivity: Chlorophenyl analogs (e.g., ) highlight how minor structural changes can shift targets from enzymes to receptors .

Biological Activity

1-(2-Phenoxyethyl)-3-(4-(trifluoromethoxy)phenyl)urea, also known by its CAS number 1172053-47-2, is a compound that has garnered attention for its biological activity, particularly as a selective antagonist of the P2Y1 receptor. This receptor plays a critical role in various physiological processes, including platelet activation and aggregation. Understanding the biological activity of this compound is essential for its potential therapeutic applications.

  • Molecular Formula : C₁₆H₁₅F₃N₂O₃
  • Molecular Weight : 340.30 g/mol
  • Structure : The compound features a urea moiety substituted with a phenoxyethyl group and a trifluoromethoxyphenyl group, contributing to its bioactivity.

This compound acts primarily as a P2Y1 antagonist . This action inhibits the receptor's activation by its natural ligands (adenosine diphosphate, ADP), leading to reduced platelet aggregation and potential therapeutic effects in conditions like thrombosis.

Antiplatelet Activity

Preclinical studies have demonstrated that this compound exhibits significant antiplatelet activity. It has been shown to reduce platelet aggregation in vitro and in vivo, with promising results indicating lower bleeding risks compared to traditional P2Y12 antagonists. This is crucial for developing safer antithrombotic therapies.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Oral Bioavailability : High (exact percentage not specified)
  • Half-life : Moderate (exact duration not specified)
  • Plasma Clearance : Acceptable rates observed in animal models

Study 1: Antiplatelet Efficacy

A study evaluated the compound's efficacy in preventing thrombosis in animal models. Results showed that administration of this compound significantly reduced thrombus formation compared to controls, suggesting its potential as an antithrombotic agent.

Study 2: Comparative Analysis with Other Antagonists

In comparative studies with other P2Y antagonists, this compound exhibited superior selectivity for the P2Y1 receptor over P2Y12, highlighting its potential for targeted therapy with reduced side effects.

Data Tables

Parameter Value
Molecular FormulaC₁₆H₁₅F₃N₂O₃
Molecular Weight340.30 g/mol
Oral BioavailabilityHigh
Half-lifeModerate
Plasma ClearanceAcceptable
Study Findings
Antiplatelet EfficacyReduced thrombus formation in vivo
Comparative AnalysisSuperior selectivity for P2Y1 over P2Y12

Q & A

Q. What synthetic routes are available for preparing 1-(2-Phenoxyethyl)-3-(4-(trifluoromethoxy)phenyl)urea, and how can reaction conditions be optimized?

Methodological Answer:

  • Route 1 : Utilize carbamate intermediates (e.g., phenyl carbamate derivatives) coupled with aminophenol derivatives under reflux conditions. For example, dissolve 1.2 mmol of phenyl carbamate and 1.0 mmol of 2-phenoxyethylamine in acetonitrile, add DABCO (0.2 mmol) as a base, and heat at 65°C for 1–3 hours .
  • Route 2 : Employ coupling reactions between isocyanates and amines. React 4-(trifluoromethoxy)phenyl isocyanate with 2-phenoxyethylamine in dichloromethane at room temperature for 12 hours.
  • Optimization :
    • Solvent : Polar aprotic solvents (e.g., acetonitrile, DMF) improve reaction rates .
    • Catalysts : Use DABCO or triethylamine to enhance nucleophilic substitution .
    • Purification : Silica gel chromatography (e.g., PE/AcOEt = 2:1) achieves >95% purity .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks based on substituent electronic effects. For example:
    • The trifluoromethoxy group (OCF3) deshields adjacent protons, appearing as a singlet at δ 7.3–7.6 ppm .
    • Phenoxyethyl protons resonate as multiplets at δ 3.7–4.3 ppm (OCH2) and δ 6.8–7.2 ppm (aromatic) .
  • ESI-MS : Confirm molecular weight (e.g., calculated m/z 368.1 [M+H]+; experimental deviation <0.01%) .
  • IR : Urea C=O stretch appears at ~1640–1680 cm⁻¹; aromatic C-H stretches at ~3000–3100 cm⁻¹ .

Q. What in vitro models are appropriate for initial pharmacological evaluation of this compound?

Methodological Answer:

  • Enzymatic Assays :
    • sEH Inhibition : Use recombinant human soluble epoxide hydrolase (sEH) with fluorescent substrate CMNPC (λex/λem = 330/465 nm). IC50 values <100 nM indicate high potency (e.g., TPPU analog in ).
    • Kinase Profiling : Screen against AMPK or STAT3 using ADP-Glo™ kinase assays (see FND-4b in ).
  • Cellular Models :
    • Cancer cell lines (e.g., MDA-MB-231 for TNBC) to assess antiproliferative activity via MTT assays .

Advanced Research Questions

Q. How can researchers design experiments to identify the primary biological targets of this urea derivative?

Methodological Answer:

  • Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with sEH (PDB: 4XNW) or AMPK (PDB: 2H6D). Prioritize binding pockets with ∆G < -8 kcal/mol .
  • Pull-Down Assays : Immobilize the compound on NHS-activated Sepharose beads. Incubate with cell lysates, elute bound proteins, and identify via LC-MS/MS .
  • CRISPR-Cas9 Knockout : Validate target engagement by comparing compound efficacy in wild-type vs. sEH/AMPK-knockout cells .

Q. What strategies can resolve contradictory data regarding the compound’s efficacy across different cellular models?

Methodological Answer:

  • Assay Validation :
    • Ensure consistency in cell passage number, serum concentration, and seeding density.
    • Use orthogonal assays (e.g., ATP depletion via CellTiter-Glo® alongside MTT ).
  • Metabolic Stability : Test compound stability in liver microsomes (human/rat) to rule out species-specific metabolism .
  • Transcriptomic Profiling : Compare RNA-seq data from responsive vs. non-responsive models to identify compensatory pathways (e.g., VSMCs treated with TPPU in ).

Q. How can researchers assess the compound’s pharmacokinetics and blood-brain barrier (BBB) penetration?

Methodological Answer:

  • In Vivo PK : Administer 10 mg/kg (i.v. or p.o.) to Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours. Analyze via LC-MS/MS (LLOQ = 1 ng/mL). Calculate AUC, t1/2, and bioavailability .
  • BBB Penetration :
    • PAMPA-BBB : Measure permeability (Pe) using a lipid membrane mimic. Pe > 4.0 × 10⁻⁶ cm/s predicts CNS activity .
    • In Situ Brain Perfusion : Quantify brain-to-plasma ratio (Kp) in rodents .

Q. How can structural modifications enhance the compound’s potency and selectivity for target enzymes?

Methodological Answer:

  • SAR Studies :
    • Replace phenoxyethyl with piperidinyl (e.g., TPPU in ) to improve sEH binding.
    • Introduce electron-withdrawing groups (e.g., Cl, CF3) on the phenyl ring to enhance AMPK activation (see FND-4b in ).
  • Co-Crystallization : Solve X-ray structures with target enzymes to guide rational design (e.g., BPTU-P2Y1R complex in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.